molecular formula C18H27N3O2 B269092 N-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-3-methylbutanamide

N-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-3-methylbutanamide

カタログ番号 B269092
分子量: 317.4 g/mol
InChIキー: YZCRCOQHXXPLAX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-3-methylbutanamide, commonly known as CX-4945, is a small molecule inhibitor that targets protein kinase CK2. It has been shown to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections. In

作用機序

CX-4945 exerts its pharmacological effects by inhibiting the activity of CK2. CK2 is a protein kinase that regulates various cellular processes, including cell proliferation, apoptosis, and DNA repair. CK2 is overexpressed in many cancers and has been implicated in the pathogenesis of various diseases.
By inhibiting the activity of CK2, CX-4945 disrupts the cellular processes that are regulated by CK2. This leads to the induction of cell death in cancer cells, the reduction of amyloid beta accumulation in Alzheimer's disease, and the inhibition of viral replication in various viral infections.
Biochemical and Physiological Effects
CX-4945 has been shown to have various biochemical and physiological effects. In cancer cells, CX-4945 induces cell death by inhibiting the activity of CK2, which regulates various cellular processes that are essential for cancer cell survival. In animal models of Alzheimer's disease, CX-4945 reduces the accumulation of amyloid beta, a protein that is implicated in the pathogenesis of Alzheimer's disease.
In viral infections, CX-4945 inhibits the replication of various viruses by targeting CK2, which plays a role in the replication of these viruses. CX-4945 has also been shown to have anti-inflammatory properties by inhibiting the activity of CK2, which regulates various inflammatory pathways.

実験室実験の利点と制限

CX-4945 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications and has been shown to have pharmacological effects in various diseases.
However, CX-4945 also has several limitations for lab experiments. It has low solubility in water, which can limit its use in in vitro assays. It also has poor bioavailability, which can limit its use in in vivo studies.

将来の方向性

There are several future directions for the study of CX-4945. One direction is to explore its potential therapeutic applications in other diseases, such as autoimmune disorders and metabolic disorders. Another direction is to develop more potent and selective inhibitors of CK2 that can overcome the limitations of CX-4945.
Furthermore, the development of CX-4945 analogs with improved solubility and bioavailability could enhance its potential as a therapeutic agent. Finally, the use of CX-4945 in combination with other drugs or therapies could enhance its efficacy and reduce its limitations.

合成法

CX-4945 can be synthesized through a multistep process involving the reaction of various chemical compounds. The synthesis of CX-4945 involves the reaction of 4-aminobenzonitrile with cyclohexyl isocyanate to form N-(cyclohexylcarbamoyl)-4-aminobenzonitrile. This intermediate is then reacted with 3-methylbutyryl chloride to form CX-4945.

科学的研究の応用

CX-4945 has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties by inhibiting the activity of CK2, a protein kinase that is overexpressed in many cancers. CX-4945 has been shown to induce cell death in cancer cells and inhibit tumor growth in animal models.
In addition to cancer, CX-4945 has also been studied for its potential therapeutic applications in neurodegenerative disorders. CK2 has been implicated in the pathogenesis of Alzheimer's disease, and CX-4945 has been shown to reduce the accumulation of amyloid beta in animal models of Alzheimer's disease.
CX-4945 has also been studied for its potential antiviral activity. CK2 has been shown to play a role in the replication of various viruses, including HIV, hepatitis C virus, and dengue virus. CX-4945 has been shown to inhibit the replication of these viruses in vitro.

特性

製品名

N-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-3-methylbutanamide

分子式

C18H27N3O2

分子量

317.4 g/mol

IUPAC名

N-[4-(cyclohexylcarbamoylamino)phenyl]-3-methylbutanamide

InChI

InChI=1S/C18H27N3O2/c1-13(2)12-17(22)19-15-8-10-16(11-9-15)21-18(23)20-14-6-4-3-5-7-14/h8-11,13-14H,3-7,12H2,1-2H3,(H,19,22)(H2,20,21,23)

InChIキー

YZCRCOQHXXPLAX-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)NC2CCCCC2

正規SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)NC2CCCCC2

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。